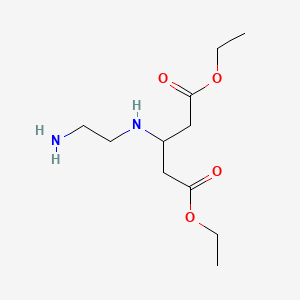
5-(2-Methoxyethoxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyethoxy)isoquinoline is a chemical compound belonging to the isoquinoline family, characterized by its molecular structure that includes an isoquinoline ring substituted with a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyethoxy)isoquinoline typically involves the reaction of isoquinoline with 2-methoxyethanol under specific conditions. One common method is the nucleophilic substitution reaction, where isoquinoline is treated with 2-methoxyethanol in the presence of a strong base such as potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methoxyethoxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-1-oxide.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong bases like potassium carbonate (K2CO3) and polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation: this compound-1-oxide
Reduction: Reduced isoquinoline derivatives
Substitution: Various substituted isoquinolines depending on the nucleophile used
Scientific Research Applications
5-(2-Methoxyethoxy)isoquinoline has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-(2-Methoxyethoxy)isoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
5-(2-Methoxyethoxy)isoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Similar compounds include:
Isoquinoline: The parent compound without the methoxyethoxy group.
2-Methoxyethanol: A simpler ether compound.
Other substituted isoquinolines: Compounds with different substituents on the isoquinoline ring.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)isoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-14-7-8-15-12-4-2-3-10-9-13-6-5-11(10)12/h2-6,9H,7-8H2,1H3 |
InChI Key |
SLMFJZNHBGTFNU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



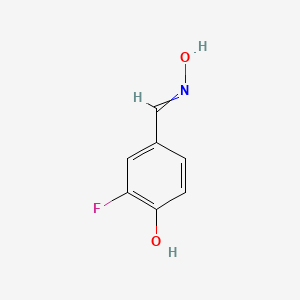
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)
![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
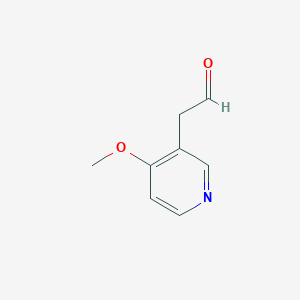
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)
![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)
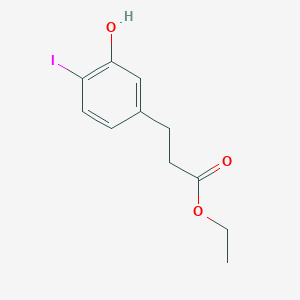
![1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
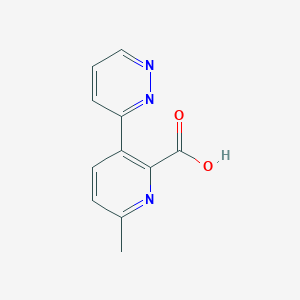
![Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)
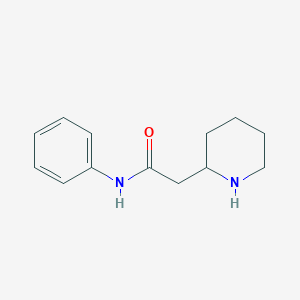
![1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone](/img/structure/B15355879.png)
